5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-c arbaldehyde

Description

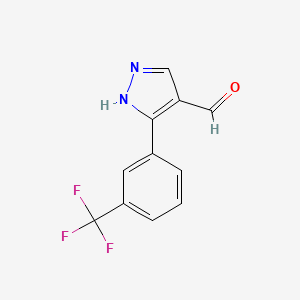

5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a trifluoromethylphenyl substituent at the 5-position and an aldehyde group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their diverse biological activities, including antifungal, antimicrobial, and receptor-agonist properties. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal and agrochemical research.

Synthesis:

The compound can be synthesized via the Vilsmeier-Haack reaction, a standard method for introducing formyl groups to aromatic systems. For example, 1H-pyrazole-4-carbaldehydes are typically prepared by reacting substituted pyrazoles with phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Properties

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-2-7(4-9)10-8(6-17)5-15-16-10/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFBLWVYOQSSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152541-77-9 | |

| Record name | 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: 5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 5-(3-trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde exhibit promising anticancer properties. They have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects, making it a candidate for treating conditions like arthritis. Its derivatives have been tested for efficacy against inflammatory pathways, showing significant potential in reducing inflammation.

Antimicrobial Activity

Recent studies highlight the compound's effectiveness against antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives have been found to eradicate preformed biofilms, indicating a strong antimicrobial action with low toxicity to human cells.

| Compound | Target Bacteria | Inhibition (%) | Selectivity Factor |

|---|---|---|---|

| This compound | MRSA | >90% | >20 |

| Other derivatives | Enterococcus faecalis | 85% | >20 |

Agrochemical Applications

5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde is being investigated for its potential use in agrochemical formulations. Its unique structure allows it to function effectively as a pesticide and herbicide.

Insecticidal Activity

Variants of this compound have shown significant insecticidal properties, effectively controlling pest populations while demonstrating reduced toxicity to non-target species.

Herbicidal Properties

The compound's application in agriculture has been explored for managing weed growth, contributing to more sustainable farming practices. Studies indicate that formulations containing this compound can selectively target weeds without harming crops.

Material Science Applications

Research into the use of 5-(3-trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde in material science has revealed its potential in synthesizing advanced materials.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has resulted in materials with improved mechanical properties.

Nanotechnology Applications

Derivatives of this compound are being investigated for their use in creating nanomaterials that exhibit unique electronic properties, opening avenues for innovative applications in electronics and photonics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that derivatives inhibited tumor growth in vitro and in vivo models, with IC50 values lower than standard chemotherapeutics. |

| Study B | Insecticidal Efficacy | Found that formulations significantly reduced pest populations without harming beneficial insects, indicating a selective mode of action. |

| Study C | Polymer Development | Reported successful incorporation into polymer matrices, resulting in materials with improved mechanical properties and resistance to degradation. |

Mechanism of Action

The mechanism of action of 5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features :

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Aldehyde group (-CHO) at position 4: Enables Schiff base formation, a key reaction for generating bioactive derivatives.

- 3-Trifluoromethylphenyl substituent at position 5: Contributes to steric bulk and electron-withdrawing effects, influencing reactivity and binding affinity.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Comparison Points :

Substituent Effects on Bioactivity: The trifluoromethylphenyl group in the target compound and its analogs (e.g., ) enhances receptor binding and metabolic stability compared to non-fluorinated analogs. For instance, hydrazide derivatives with trifluoromethylphenyl groups exhibit selective FPR2 agonism, inducing TNFα production in macrophages. Halogenated analogs (e.g., 2,6-dichloro substitution in ) show stronger antifungal activity, likely due to increased electrophilicity and membrane penetration.

Aldehyde Reactivity :

- The aldehyde group in the target compound enables Schiff base formation, as demonstrated in , where furan- or pyridine-containing pyrazole-4-carbaldehydes were conjugated with chitosan to yield antifungal agents. Solubility and electron density of the imine group critically influence activity.

Synthetic Flexibility :

- The Vilsmeier-Haack method (used in ) is versatile for formylating pyrazoles, whereas sulfanyl-containing analogs (e.g., ) require additional steps for sulfur incorporation, complicating scalability.

Heterocyclic replacements: Replacing the phenyl ring with furan or thiazole (e.g., ) modulates solubility and charge distribution, impacting antifungal efficacy.

Biological Activity

5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications in various fields, particularly in oncology and anti-inflammatory treatments. This article reviews the synthesis, biological evaluations, and molecular mechanisms of action associated with this compound.

Synthesis

The synthesis of 5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde typically involves several methodologies, including microwave-assisted synthesis and traditional reflux methods. The compound can be prepared through the Vilsmeier-Haack reaction, where a substituted pyrazole is reacted with DMF and POCl₃ to yield the desired carbaldehyde .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Notably, one study reported an IC₅₀ value of 2.13 µM against MCF-7 cells for a closely related compound .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde | MCF-7 | 2.13 |

| Similar Pyrazole Derivative | SiHa | 4.34 |

| Similar Pyrazole Derivative | PC-3 | 4.46 |

These findings suggest that the incorporation of a trifluoromethyl group enhances the biological activity of pyrazole derivatives.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown promising anti-inflammatory effects. Studies have demonstrated that certain pyrazole compounds act as selective COX-2 inhibitors with minimal side effects on COX-1, indicating a favorable therapeutic profile . For example, one derivative exhibited an IC₅₀ value of 5.40 µM for COX-1 and a significantly lower value for COX-2, showcasing its selectivity .

Table 2: Inhibition Data for COX Enzymes

| Compound | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |

|---|---|---|

| Pyrazole Derivative A | 5.40 | 0.01 |

| Pyrazole Derivative B | >2000 | <0.01 |

Molecular Mechanisms

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific molecular targets within cells. For instance, the binding affinity of these compounds to tubulin has been explored through molecular docking studies, revealing their potential as microtubule-destabilizing agents . This mechanism is crucial for their anticancer effects as it disrupts cell division.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a series of pyrazole compounds demonstrated significant growth inhibition in MCF-7 cells, suggesting potential for further development as therapeutic agents in breast cancer.

- Inflammatory Disorders : Research on the anti-inflammatory properties of these compounds showed promising results in animal models, where they reduced edema significantly compared to standard treatments like diclofenac sodium.

Q & A

Q. What are the established synthetic routes for 5-(3-Trifluoromethyl-phenyl)-1H-pyrazole-4-carbaldehyde, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions or Vilsmeier-Haack formylation. For pyrazole derivatives, a common approach involves cyclocondensation of hydrazines with β-keto aldehydes or ketones. The trifluoromethylphenyl group can be introduced via Suzuki coupling or direct substitution. Key parameters include:

-

Temperature : Controlled heating (80–120°C) to avoid side reactions.

-

Catalysts : Use of Pd catalysts for coupling reactions (e.g., Pd(PPh₃)₄).

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

-

Purification : Column chromatography with gradients of ethyl acetate/hexane yields pure product .

- Data Table :

| Synthetic Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Vilsmeier-Haack | 65–75 | DMF/POCl₃, 0°C → RT | |

| Suzuki Coupling | 50–60 | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C |

Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals. The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal at ~δ -60 to -65 ppm.

- IR : Confirm the aldehyde C=O stretch at ~1680–1720 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹.

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in substituent positions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of pyrazole-4-carbaldehyde derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:

- Dose-Response Studies : Test compound activity across a concentration gradient (e.g., 0.1–100 μM) to identify optimal efficacy.

- Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for variables like solvent polarity or cell-line specificity .

Q. How can computational modeling and crystallographic data predict the reactivity of the trifluoromethyl group in this compound?

- Methodological Answer :

-

Electrostatic Potential Maps : Generate maps using Gaussian09 to visualize electron-deficient regions near the CF₃ group, predicting sites for nucleophilic attack.

-

X-ray Refinement : Refine crystallographic data with SHELXL to analyze bond lengths (C–CF₃) and angles, correlating with stability under acidic/basic conditions .

-

DFT Calculations : Calculate Fukui indices to identify reactive sites for functionalization (e.g., aldehyde oxidation or CF₃ substitution) .

- Data Table :

| Technique | Application | Outcome |

|---|---|---|

| DFT | Fukui indices | Identifies C4-aldehyde as most electrophilic site |

| SHELXL | Bond refinement | Confirms C–CF₃ bond length of ~1.34 Å, indicating high stability |

Q. What experimental designs are effective for studying the compound’s role in multi-step organic syntheses (e.g., as a building block)?

- Methodological Answer :

- Stepwise Functionalization : Use the aldehyde group for condensation (e.g., forming hydrazones) and the pyrazole ring for cross-coupling. Monitor intermediates via LC-MS.

- Kinetic Studies : Employ stopped-flow NMR to track reaction rates of aldehyde derivatization.

- Orthogonal Protection : Protect the aldehyde with a tert-butyldimethylsilyl (TBS) group before modifying the pyrazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.